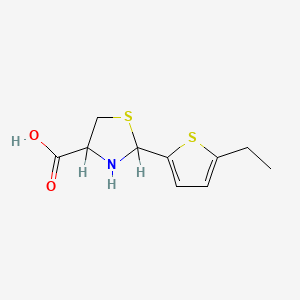
2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid is a heterocyclic compound that contains both a thiophene and a thiazolidine ring. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
准备方法
The synthesis of 2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid can be achieved through several synthetic routes. One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
化学反应分析
2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
科学研究应用
2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is explored for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: Thiophene derivatives are utilized in the development of organic semiconductors and other advanced materials
作用机制
The mechanism of action of 2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid can be compared with other thiophene and thiazolidine derivatives:
Thiophene derivatives: Compounds like 2-acetylthiophene and 2,5-dimethylthiophene are similar in structure but may have different biological activities.
Thiazolidine derivatives: Compounds such as thiazolidine-2,4-dione are structurally related but may differ in their therapeutic applications. The uniqueness of this compound lies in its combined thiophene and thiazolidine rings, which contribute to its diverse biological activities
属性
分子式 |
C10H13NO2S2 |
|---|---|
分子量 |
243.4 g/mol |
IUPAC 名称 |
2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S2/c1-2-6-3-4-8(15-6)9-11-7(5-14-9)10(12)13/h3-4,7,9,11H,2,5H2,1H3,(H,12,13) |
InChI 键 |
BFIUXTYFWMAWJJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(S1)C2NC(CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
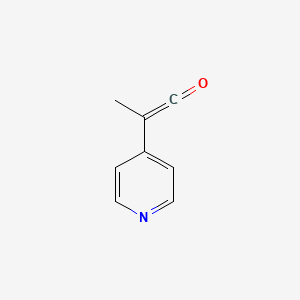
![tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate](/img/structure/B13824518.png)

![7-(3-Fluorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13824529.png)
![4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile](/img/structure/B13824531.png)
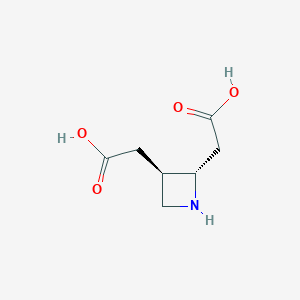
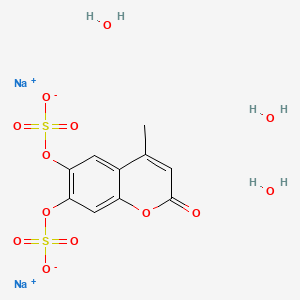

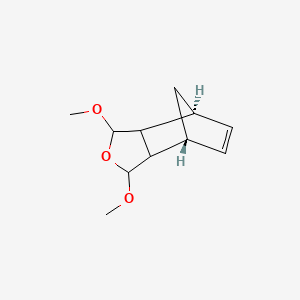
![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
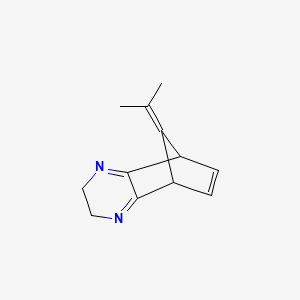
![(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13824582.png)
![Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-](/img/structure/B13824589.png)
